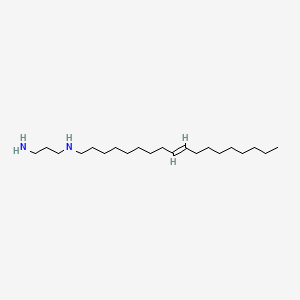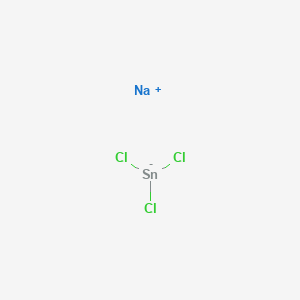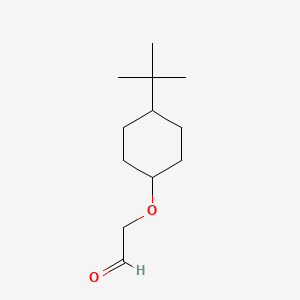![molecular formula C15H16O B12673943 Benzene, [(1-phenylethoxy)methyl]- CAS No. 2040-37-1](/img/structure/B12673943.png)
Benzene, [(1-phenylethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-phenylethoxy)methyl]- is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where a phenylethoxy group is attached to the benzene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-phenylethoxy)methyl]- typically involves the reaction of benzyl chloride with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(1-phenylethoxy)methyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1-phenylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Phenolic and benzoic acid derivatives.
Reduction: Alcohol and hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, [(1-phenylethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-phenylethoxy)methyl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophilic species to form substituted benzene derivatives. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
Comparación Con Compuestos Similares
Similar Compounds
Ethylbenzene: Similar structure but with an ethyl group instead of a phenylethoxy group.
Phenethyl alcohol: Contains a hydroxyl group instead of a methylene bridge.
Benzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl group.
Uniqueness
Benzene, [(1-phenylethoxy)methyl]- is unique due to the presence of both a phenylethoxy group and a methylene bridge, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
2040-37-1 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
Clave InChI |
HCXOWXKXHAQXJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)


